molecular formula C11H9ClN4O B2734826 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860786-60-3

2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2734826
CAS No.: 860786-60-3
M. Wt: 248.67
InChI Key: GCJODHXJFLNYFK-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a 1,2,4-triazole derivative characterized by a 4-chlorophenyl substituent at the 4-position of the triazole ring, a methyl group at the 3-position, and an acetonitrile moiety at the 1-position. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial and herbicidal properties. Its structure combines a rigid triazole core with electron-withdrawing (chlorophenyl, nitrile) and electron-donating (methyl) groups, influencing its physicochemical behavior and reactivity .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-8-14-15(7-6-13)11(17)16(8)10-4-2-9(12)3-5-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJODHXJFLNYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, including antifungal and anticancer activities, supported by case studies and research findings.

  • Molecular Formula : C₁₁H₉ClN₄O
  • Molecular Weight : 248.67 g/mol
  • CAS Number : 860612-02-8

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. A study evaluated the efficacy of various triazole compounds against different fungal strains, including Candida albicans and Rhodotorula mucilaginosa. The results showed that many derivatives had minimal inhibitory concentration (MIC) values lower than 25 µg/mL, outperforming fluconazole in some cases. The docking studies suggested a potential mode of action involving binding to lanosterol 14α-demethylase, a crucial enzyme in fungal ergosterol biosynthesis .

Anticancer Activity

Several studies have investigated the anticancer potential of triazole compounds. For instance, compounds similar to this compound were screened against the NCI-60 human tumor cell line panel. The results indicated moderate cytotoxicity across various cancer types. Notably, one derivative demonstrated an inhibition growth percentage (IGP) of 23% against MCF7 breast cancer cells .

Study 1: Antifungal Efficacy

A comparative study on antifungal agents highlighted the effectiveness of triazole derivatives against clinical isolates of Candida species. The compound exhibited superior antifungal activity compared to standard treatments like fluconazole. The study utilized both in vitro assays and molecular docking techniques to elucidate the binding interactions with fungal enzymes .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, several triazole derivatives were tested against a panel of cancer cell lines. The results indicated that while most compounds showed only moderate activity, specific substitutions on the triazole ring enhanced their efficacy. For example, a derivative with a phenylpiperazine substituent showed increased sensitivity in renal tumor models .

Research Findings and Data Tables

Activity Type Compound MIC (µg/mL) Cancer Cell Line IGP (%)
AntifungalTriazole Derivative A≤ 25--
AntifungalTriazole Derivative B≤ 20--
AnticancerTriazole Derivative C-MCF723
AnticancerTriazole Derivative D-SNB-7521

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The compound has been evaluated for its activity against various cancer cell lines. In a study conducted by the National Cancer Institute (NCI), it demonstrated notable antimitotic activity with mean GI50 values indicating effective inhibition of tumor cell growth . The compound's structure allows it to interact with cellular targets, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties
The presence of the triazole group is associated with a wide range of biological activities, including antimicrobial effects. Studies have shown that derivatives of triazole compounds can act against both bacterial and fungal pathogens. For instance, triazole derivatives have been documented to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains . The specific compound has potential applications in developing new antimicrobial agents.

Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of triazole derivatives and their biological activity is crucial for drug design. SAR studies have indicated that modifications to the phenyl ring or the triazole core can significantly enhance the biological efficacy of these compounds . Such insights are vital for optimizing lead compounds for therapeutic use.

Agricultural Applications

Fungicides and Herbicides
Compounds similar to 2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile have been explored for their potential as fungicides and herbicides. The triazole ring is known for its ability to inhibit fungal growth by interfering with sterol biosynthesis in fungi, making it an attractive scaffold for agricultural chemicals . Research into this compound may lead to effective solutions for crop protection.

Material Science Applications

Polymer Chemistry
Triazole-containing compounds are also investigated for their utility in polymer chemistry. Their ability to form coordination complexes with metals can be harnessed in creating advanced materials with tailored properties. For instance, polymers incorporating triazole groups can exhibit enhanced thermal stability and mechanical strength .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant inhibition of tumor cell growth
AntimicrobialEffective against Gram-positive/negative bacteria and fungi
AgriculturalPotential fungicidal and herbicidal properties
Material ScienceEnhanced thermal stability in polymer applications

Comparison with Similar Compounds

Key Observations :

  • Bulkier Substituents (e.g., tert-Butyl) : The tert-butyl group increases molecular weight but may reduce solubility, limiting bioavailability .
  • Functional Group Variations : Replacing the acetonitrile with an ethyl ester (CAS 860786-66-9) introduces hydrolytic lability, altering metabolic stability .

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (~2.1) is lower than the benzyloxyphenyl analog (XLogP3 = 2.4), suggesting balanced solubility and permeability .
  • Thermal Stability : Methyl and chlorophenyl groups enhance thermal stability compared to morpholine-containing derivatives (e.g., compound 11 in ), which decompose below 150°C .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with acetonitrile-containing precursors. For example, acidic media are effective for forming triazole rings (e.g., using HCl in ethanol, as seen in analogous syntheses) . Key factors affecting yield include temperature control (reflux vs. room temperature), stoichiometric ratios of reagents, and purification methods (e.g., recrystallization in ethanol/water mixtures). Yields typically range from 60–80% under optimized conditions .
Synthesis Parameter Optimal Condition Impact on Yield
Solvent SystemEthanol/Water (1:3)Maximizes solubility
Reaction TemperatureReflux (80–90°C)Accelerates cyclization
Purification MethodRecrystallizationImproves purity to >95%

Q. Which spectroscopic techniques are most reliable for structural characterization, and what spectral markers are critical?

  • Methodological Answer : Use a combination of IR (to confirm carbonyl stretches at ~1700 cm⁻¹ for the 5-oxo group) and ¹H-NMR (to identify methyl protons at δ ~2.5 ppm and acetonitrile CH₂ groups at δ ~4.0 ppm). The 4-chlorophenyl aromatic protons appear as a doublet (δ ~7.3–7.5 ppm) . Mass spectrometry (HRMS) is essential to confirm the molecular ion peak at m/z 265.01914 (calculated exact mass) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :

Substituent Variation : Modify the 4-chlorophenyl group (e.g., replace with 4-fluorophenyl or bulky aryl groups) to assess steric/electronic effects.

Biological Assays : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. Include positive controls (e.g., ciprofloxacin) .

Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) with target enzymes like bacterial dihydrofolate reductase. The triazole ring’s nitrogen atoms may participate in hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

  • Verify Compound Integrity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .

  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell lines or incubation times .

    Potential Contradiction Source Resolution Strategy
    Variable Solvent SystemsUse uniform co-solvents (e.g., PBS-buffered DMSO)
    Divergent Cell LinesCross-validate in ≥2 cell models (e.g., HeLa and MCF-7)

Safety and Stability Considerations

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon). Avoid moisture (hygroscopicity predicted by PSA = 80.52 Ų ). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the triazole ring) .

Data Contradiction Analysis Example

  • Case Study : If Study A reports IC₅₀ = 10 µM against S. aureus, while Study B finds no activity:
  • Hypothesis : Degradation during storage or differences in bacterial strain susceptibility.
  • Validation Steps :

Re-synthesize compound and confirm purity via HPLC .

Re-test using standardized broth microdilution (CLSI guidelines).

Perform genomic analysis of bacterial strains to identify resistance markers .

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